molecular formula C5H7N3O2 B1279131 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)- CAS No. 24211-53-8

2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-

Cat. No.: B1279131
CAS No.: 24211-53-8
M. Wt: 141.13 g/mol
InChI Key: ROUYWNFHYZLDLL-BYPYZUCNSA-N
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Description

2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-: is a chiral compound belonging to the class of furanones. Furanones are heterocyclic organic compounds containing a furan ring with a ketone group. This specific compound features an azidomethyl group at the 5-position of the dihydrofuranone ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)- typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted furanone.

    Azidation: The azidomethyl group is introduced through a nucleophilic substitution reaction using sodium azide (NaN₃) under mild conditions.

    Chirality Induction: The (S)-configuration is achieved using chiral catalysts or chiral auxiliaries during the synthesis.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reaction time. This approach enhances yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the azido group to an amine group, yielding valuable intermediates for further synthesis.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products:

    Oxidation: Hydroxylated furanones or furanone oxides.

    Reduction: Aminomethyl furanones.

    Substitution: Various substituted furanones with different functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Bioconjugation: It is used in bioconjugation reactions to attach biomolecules, such as peptides or proteins, to other molecules for biological studies.

Medicine:

    Drug Development: The compound’s unique structure makes it a valuable scaffold for designing new drugs with potential therapeutic applications.

Industry:

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)- involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various applications, including drug development and bioconjugation.

Comparison with Similar Compounds

    4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®): Known for its aroma properties, used in the food industry.

    2,5-Furandione, dihydro-3-methyl-: Used as an intermediate in organic synthesis.

Uniqueness: 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)- is unique due to its azidomethyl group, which imparts distinct reactivity and versatility in chemical reactions. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(5S)-5-(azidomethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c6-8-7-3-4-1-2-5(9)10-4/h4H,1-3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUYWNFHYZLDLL-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)O[C@@H]1CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456065
Record name CTK0I7540
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24211-53-8
Record name CTK0I7540
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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